molecular formula C25H24FN5O2 B12470484 ethyl 4-[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

ethyl 4-[7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

Cat. No.: B12470484
M. Wt: 445.5 g/mol
InChI Key: UXTGAOCVAXRGDS-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, substituted with a 3-fluorophenyl and a phenyl group, and a piperazine ring attached to an ethyl ester group. The presence of these functional groups and the heterocyclic core makes this compound of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 4-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsThe final step involves the attachment of the piperazine ring and the ethyl ester group, which can be achieved through esterification and nucleophilic substitution reactions under controlled conditions .

Chemical Reactions Analysis

Ethyl 4-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings or the piperazine ring.

    Esterification: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H24FN5O2

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 4-[7-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C25H24FN5O2/c1-2-33-25(32)30-13-11-29(12-14-30)23-22-21(18-7-4-3-5-8-18)16-31(24(22)28-17-27-23)20-10-6-9-19(26)15-20/h3-10,15-17H,2,11-14H2,1H3

InChI Key

UXTGAOCVAXRGDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)F)C5=CC=CC=C5

Origin of Product

United States

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